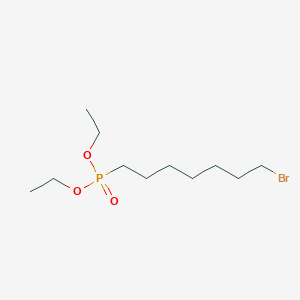

Diethyl 7-bromoheptylphosphonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethyl 7-bromoheptylphosphonate is a chemical compound with the molecular formula C11H24BrO3P and a molecular weight of 315.18 g/mol . It is an alkyl chain-based linker commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) . PROTACs are a class of molecules that utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

准备方法

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of diethyl 7-bromoheptylphosphonate involves large-scale chemical synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

化学反应分析

Types of Reactions

Diethyl 7-bromoheptylphosphonate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted heptylphosphonates can be formed.

Oxidation Products: Oxidation of the phosphonate group can lead to the formation of phosphonic acids.

Reduction Products: Reduction reactions can yield phosphonates with lower oxidation states.

科学研究应用

Introduction to Diethyl 7-bromoheptylphosphonate

This compound is an organophosphorus compound characterized by a phosphonate group and a bromo substituent at the seventh carbon of a heptyl chain. This compound has garnered interest in various scientific fields, particularly in agricultural and medical applications. Its unique structure contributes to its reactivity and potential biological properties, making it a candidate for further research in these areas.

Agricultural Applications

Herbicidal Properties:

this compound has been identified as a potential herbicidal agent derived from Streptomyces species. Research indicates that this compound can interact effectively with weed receptors, suggesting its utility in developing novel herbicides. Molecular dynamics simulations and docking studies have validated the effective binding of this compound to specific targets within weeds, indicating its potential role in sustainable agriculture by providing an alternative to conventional chemical herbicides .

Table 1: Summary of Herbicidal Studies

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Streptomyces sp. DDBH019 | Molecular dynamics simulations | Effective interaction with weed receptors; potential for herbicide development |

| Experimental Procedures | Chemical characterization and biological assays | Demonstrated herbicidal activity against target weeds |

Medical Applications

Antimicrobial Activity:

The compound has also been evaluated for its antimicrobial properties, showing promising results comparable to established antibiotics such as ciprofloxacin and cloxacillin. The synthesis of this compound was followed by rigorous testing against various bacterial strains, revealing significant antimicrobial activity .

Table 2: Antimicrobial Activity Assessment

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Strain K12 | X | Ciprofloxacin |

| Strain R2-R4 | Y | Cloxacillin |

Synthesis and Chemical Properties

The synthesis of this compound typically involves several chemical reactions that enhance yield and purity. Techniques such as microwave-assisted synthesis have been explored to optimize the production process, making it more efficient for laboratory use .

Chemical Structure:

- Chemical Formula: C11H24BrO3P

- Molecular Weight: 315.19 g/mol

Potential for Further Research

Given its unique properties, this compound presents opportunities for further exploration in both agricultural and medical fields. Future studies could focus on:

- Mechanistic Studies: Understanding the precise mechanisms through which this compound exerts its herbicidal and antimicrobial effects.

- Formulation Development: Creating formulations that enhance the bioavailability and efficacy of the compound in practical applications.

作用机制

Diethyl 7-bromoheptylphosphonate functions as a linker in PROTACs, which consist of two ligands joined by a linker. One ligand binds to an E3 ubiquitin ligase, while the other targets a specific protein . The PROTAC facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . This mechanism allows for the selective degradation of proteins involved in various diseases .

相似化合物的比较

Similar Compounds

- Diethyl 6-bromohexylphosphonate

- Diethyl 8-bromooctylphosphonate

- Diethyl 9-bromononylphosphonate

Uniqueness

Diethyl 7-bromoheptylphosphonate is unique due to its specific chain length and the presence of a bromine atom, which makes it particularly suitable for use as a PROTAC linker . Its chemical properties allow for efficient and selective protein degradation, distinguishing it from other similar compounds .

生物活性

Diethyl 7-bromoheptylphosphonate is a phosphonate compound that has garnered attention in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, highlighting key findings from studies, potential applications, and mechanisms of action.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C9H18BrO4P and a molecular weight of approximately 295.12 g/mol. Its structure includes a phosphorus atom bonded to two ethyl groups and a bromoheptyl moiety, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The bromo group enhances nucleophilic substitution reactions, facilitating the compound's engagement with amines, thiols, and other functional groups on biomolecules. This reactivity is crucial for its applications in drug delivery and bioconjugation processes .

Cytotoxicity Studies

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in human cancer cells, suggesting potential as an anticancer agent. The mechanism appears to involve the disruption of cellular signaling pathways and the induction of oxidative stress .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 20 | Disruption of metabolic pathways |

| A549 (lung cancer) | 12 | Oxidative stress induction |

Enzyme Inhibition

This compound has also been studied for its effects on enzyme activity. It has been shown to inhibit certain phosphatases and kinases, which are critical for cell signaling and metabolism. This inhibition can lead to altered cellular responses, making it a candidate for further investigation in therapeutic contexts .

Case Studies

- Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the effects of this compound on various human cancer cell lines. Results indicated significant cytotoxicity with an IC50 value ranging from 12 to 20 µM across different cell types. The study concluded that the compound could serve as a lead for developing new anticancer agents .

- Metabolic Regulation : Another investigation focused on the compound's role in modulating metabolic pathways related to glucose metabolism. The findings suggested that this compound enhances insulin sensitivity and glucose uptake in liver cells, indicating potential applications in treating metabolic disorders such as diabetes .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics, with studies indicating high gastrointestinal absorption rates. The compound's lipophilicity allows it to cross biological membranes effectively, enhancing its potential as a therapeutic agent .

属性

IUPAC Name |

1-bromo-7-diethoxyphosphorylheptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24BrO3P/c1-3-14-16(13,15-4-2)11-9-7-5-6-8-10-12/h3-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWOSPHWPPFSFDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCCCBr)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24BrO3P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。